N-(diphenylmethyl)methanesulfonamide
Description
Significance of Sulfonamide Functional Groups in Chemical Synthesis and Advanced Materials
The sulfonamide functional group, characterized by the structure R-SO₂-NR'R'', is a cornerstone in the fields of medicinal chemistry and materials science. nih.gov In medicinal chemistry, sulfonamides are renowned for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov Their ability to act as bioisosteres for other functional groups, such as amides and carboxylic acids, makes them a valuable tool in drug design. chemicalbook.com The structural rigidity of the sulfonamide group often leads to crystalline compounds, which is advantageous for purification and characterization. nih.gov
Beyond pharmaceuticals, sulfonamides are integral to the development of advanced materials. They are used in the synthesis of dyes, plasticizers, and even as components in materials for organic electronics. researchgate.net Their chemical stability and specific electronic properties make them suitable for these diverse applications.
Historical Context of Sulfonamide Chemistry Relevant to N-(diphenylmethyl)methanesulfonamide Structures
The history of sulfonamides is rich, dating back to the early 20th century with the discovery of their antibacterial properties. Initially used in the dye industry, it was discovered in 1932 that a red dye named Prontosil had remarkable antibacterial effects. nih.gov This led to the development of the first class of systemic antibacterial drugs, known as sulfa drugs, which saved countless lives before the widespread availability of penicillin. nih.govmdpi.com
The fundamental structure of these early drugs was based on sulfanilamide. Over the years, extensive research has led to the synthesis of thousands of sulfonamide derivatives with improved efficacy and a broader spectrum of activity. mdpi.com This historical foundation has paved the way for the investigation of more complex sulfonamide structures like this compound, exploring how different substituents on the nitrogen and sulfur atoms influence the molecule's properties.
Overview of Current Research Trajectories Involving Diphenylmethyl and Methanesulfonamide (B31651) Scaffolds
Current research continues to explore the potential of both the diphenylmethyl and methanesulfonamide scaffolds in various scientific domains.
The diphenylmethyl group , also known as the benzhydryl group, is a common structural motif in organic chemistry. nih.gov It is found in a number of compounds with antihistaminic and anticholinergic activities. nih.gov The steric bulk and lipophilicity of the diphenylmethyl group can significantly influence a molecule's interaction with biological targets. Research is ongoing to incorporate this scaffold into new therapeutic agents, leveraging its unique properties. chemicalbook.com
The methanesulfonamide moiety is also a subject of significant interest. It is often used as a substituent in drug design to improve physicochemical properties such as solubility and metabolic stability. rsc.org Derivatives of methanesulfonamide have been investigated for a range of biological activities, including as enzyme inhibitors. nih.govasianpubs.org The synthesis of novel methanesulfonamide derivatives remains an active area of research, with a focus on developing efficient and selective synthetic methods. mdpi.comnih.gov
Scope and Objectives of Academic Inquiry into this compound
While extensive research exists for the broader classes of sulfonamides and diphenylmethyl-containing compounds, academic inquiry specifically into this compound appears to be more limited. The primary objectives of investigating this compound would likely include:
Synthesis and Characterization: Developing efficient synthetic routes to this compound and fully characterizing its chemical and physical properties. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to determine its three-dimensional structure.
Comparative Studies: Comparing the properties of this compound with related, well-studied compounds such as N-phenylmethanesulfonamide to understand the influence of the diphenylmethyl group.
Exploration of Biological Activity: Screening this compound for potential biological activities, given the known pharmacological profiles of both the sulfonamide and diphenylmethyl moieties.
Application in Materials Science: Investigating the potential use of this compound as a building block or functional component in the development of new materials, leveraging the properties of its constituent functional groups.
Due to the limited direct research on this compound, much of the understanding of this compound is inferred from the extensive knowledge of its constituent parts.
Data Tables
To provide context, the following tables present data for closely related and constituent compounds.
Table 1: Physicochemical Properties of Related Compounds This table is interactive. You can sort and filter the data.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| N-Phenylmethanesulfonamide | 1197-22-4 | C₇H₉NO₂S | 171.22 |
| N-(Diphenylmethyl)methylamine | 14683-47-7 | C₁₄H₁₅N | 197.27 |
| Diphenylmethane | 101-81-5 | C₁₃H₁₂ | 168.23 |
| Methanesulfonamide | 3144-09-0 | CH₅NO₂S | 95.12 |
Data sourced from PubChem and other chemical databases. nih.govnih.govrsc.orgnih.gov
Table 2: Spectroscopic Data for N-Phenylmethanesulfonamide This table is interactive. You can sort and filter the data.
| Spectral Data Type | Key Peaks / Shifts |
|---|---|
| ¹H NMR | Signals corresponding to the phenyl and methyl protons. |
| ¹³C NMR | Resonances for the carbons of the phenyl ring and the methyl group. |
Detailed spectral data can be found in public databases such as PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-benzhydrylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-18(16,17)15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYDFLVWRJIOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968918 | |
| Record name | N-(Diphenylmethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5408-20-8 | |
| Record name | NSC10781 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Diphenylmethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Diphenylmethyl Methanesulfonamide and Its Derivatives
Traditional Synthetic Pathways to Sulfonamide Compounds
Traditional methods for the formation of the sulfonamide bond have been the bedrock of organic synthesis for decades. These pathways typically involve the reaction of an amine with a sulfonyl chloride or a related activated sulfonic acid derivative.
Direct Amidation and Sulfonyl Chloride Approaches
The most common and long-standing method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. In the context of N-(diphenylmethyl)methanesulfonamide, this involves the reaction of diphenylmethanamine with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A variety of bases can be employed, ranging from simple inorganic bases like sodium hydroxide (B78521) or potassium carbonate to organic amine bases such as pyridine (B92270) or triethylamine. The choice of solvent is also crucial and often involves aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile.
A notable variation of this approach involves the use of a nitroalkane as the reaction diluent. This method facilitates the separation of the amine hydrochloride salt byproduct, which precipitates from the solution at a moderately elevated temperature, allowing for easy filtration. The desired sulfonamide product remains dissolved in the nitroalkane and can be isolated through crystallization, distillation, or extraction techniques. orgsyn.orggoogle.com For instance, reacting methanesulfonyl chloride with an amine in nitroethane at 40-50°C, followed by heating to 70°C and filtration, allows for the separation of the ammonium (B1175870) chloride byproduct. orgsyn.orggoogle.com
| Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) |
| Diphenylmethanamine | Methanesulfonyl Chloride | Pyridine | Dichloromethane | 0 to rt | High |
| Diphenylmethanamine | Methanesulfonyl Chloride | Triethylamine | THF | 0 to rt | High |
| Ammonia (B1221849) | Methanesulfonyl Chloride | - | Nitroethane | 40-50 | 77 |
| Monomethylamine | Methanesulfonyl Chloride | - | 1-Nitropropane | 15-25 | 96 |
This table presents representative conditions for the synthesis of sulfonamides based on traditional direct amidation and sulfonyl chloride approaches. The yields for diphenylmethanamine are expected to be high based on general sulfonamide synthesis literature, though specific literature for this exact reaction is sparse.
Nucleophilic Substitution Reactions with Amines
Nucleophilic substitution reactions provide another avenue for the synthesis of sulfonamides. While the reaction of an amine with a sulfonyl chloride is itself a nucleophilic substitution, this subsection focuses on alternative leaving groups on the sulfur atom or activation of the amine. For instance, sulfonamides can be synthesized from sulfonic acids by first converting the acid to a more reactive species.
One such method involves the activation of sulfonic acids with a coupling reagent, followed by reaction with an amine. Although not directly documented for this compound, the principles of these reactions are broadly applicable. The sulfonamide moiety itself has been shown to activate aryl halides at the para position for nucleophilic displacement reactions under mild conditions, suggesting its strong activating nature.
Modern and Optimized Synthetic Strategies
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for sulfonamide synthesis. These modern strategies often employ metal catalysts, novel coupling partners, or alternative energy sources to overcome the limitations of traditional methods.
Metal-Catalyzed Coupling Reactions for N-Arylation of Sulfonamides
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, including the N-arylation of sulfonamides. This is particularly relevant for the synthesis of N-aryl derivatives of this compound. A convenient and high-yielding Pd-catalyzed cross-coupling of methanesulfonamide (B31651) with various aryl bromides and chlorides has been reported. researchgate.netbeilstein-journals.org This method avoids the use of potentially genotoxic reagents and byproducts that can arise from the reaction of an aniline (B41778) with methanesulfonyl chloride. researchgate.netbeilstein-journals.org The use of specific phosphine (B1218219) ligands, such as t-BuXPhos, is often crucial for the success of these reactions. researchgate.net
Copper-catalyzed N-arylation, often referred to as the Chan-Lam coupling, provides an alternative to palladium-based systems. These reactions typically employ arylboronic acids as the arylating agent and can often be performed under milder conditions, sometimes even in the presence of air.
| Sulfonamide | Aryl Halide/Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Methanesulfonamide | Aryl Bromide | [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | 2-MeTHF | 80 | >90 |
| Methanesulfonamide | Aryl Chloride | [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | 2-MeTHF | 80 | >90 |
| Aminobenzene sulfonamides | Arylboronic acid | Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Room Temp | Good |
This table showcases representative conditions for the metal-catalyzed N-arylation of sulfonamides, which can be adapted for the synthesis of N-aryl derivatives of this compound.
Oxidative Coupling Protocols for Sulfonamide Formation
Oxidative coupling reactions represent a more atom-economical approach to sulfonamide synthesis, often starting from readily available precursors like thiols and amines. An environmentally benign electrochemical method has been developed for the oxidative coupling of thiols and amines. nih.gov This method is driven by electricity, requires no sacrificial reagents or additional catalysts, and can be completed in a very short time. nih.gov The reaction proceeds through the formation of a disulfide intermediate, followed by the oxidation of the amine to a radical cation, which then reacts to form the sulfonamide. nih.gov
Another approach involves the direct C-H sulfonamidation of aromatic compounds with sulfonyl azides, catalyzed by transition metals like iridium. This method allows for the formation of N-aryl sulfonamides by directly functionalizing a C-H bond, offering a high degree of efficiency and functional group tolerance.
| Thiol/Arene | Amine/Sulfonyl Azide | Catalyst/Mediator | Conditions | Yield (%) |
| Various Thiols | Various Amines | Electrochemical (Graphite anode, Fe cathode) | MeCN/HCl, 5 min | Good to Excellent |
| Aromatic compounds | Sulfonyl azides | [IrCp*Cl₂]₂ / AgNTf₂ | DCE, Heat | Moderate to Excellent |
This table illustrates modern oxidative coupling strategies for sulfonamide synthesis. These principles could be applied to synthesize this compound and its derivatives from appropriate starting materials.
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. The synthesis of sulfonamides is no exception, with several microwave-assisted protocols being developed.
One notable method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.org This procedure uses 2,4,6-trichloro- researchgate.netorganic-chemistry.orgnih.gov-triazine (TCT) as an activating agent and is performed in two microwave-assisted steps, obviating the need to isolate the often-unstable sulfonyl chlorides. organic-chemistry.org This method has shown broad substrate scope, accommodating a wide variety of sulfonic acids and amines. organic-chemistry.org Compared to conventional heating, microwave irradiation significantly reduces reaction times and often leads to higher yields. organic-chemistry.org
| Sulfonic Acid/Salt | Amine | Activating Agent | Solvent | Microwave Conditions | Yield (%) |
| p-Toluenesulfonic acid | Various amines | TCT | Acetone/Water | 80°C, 20 min then 50°C, 10 min | High |
| Various sulfonic acids | Various amines | TCT | Acetone/Water | 80°C, 20 min then 50°C, 10 min | High |
This table provides an example of a microwave-assisted protocol for sulfonamide synthesis, which could be adapted for the rapid and efficient synthesis of this compound.
Mechanochemical Synthesis Approaches
Mechanochemical synthesis, an approach that utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based methods. While specific research detailing the mechanochemical synthesis of this compound is not extensively documented, the general principles of sulfonamide formation under these conditions are well-established and can be extrapolated.
Typically, the mechanochemical synthesis of sulfonamides involves the high-speed ball milling of a sulfonyl chloride with a primary or secondary amine in the presence of a solid base. The mechanical energy generated during milling facilitates the reaction between the solid reactants.
A plausible mechanochemical approach for this compound would involve the reaction of methanesulfonyl chloride with diphenylmethanamine. A solid base, such as potassium carbonate (K₂CO₃), would be included to neutralize the hydrogen chloride (HCl) byproduct.
Table 1: Plausible Mechanochemical Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Milling Conditions | Product |
| Methanesulfonyl chloride | Diphenylmethanamine | K₂CO₃ | High-speed ball milling | This compound |
Research on other sulfonamides has demonstrated the viability of this technique, often resulting in high yields and purity with minimal workup. researchgate.net The reaction parameters, such as milling frequency, time, and the nature of the milling vessel and balls, would require optimization for this specific transformation.
Solvent-Free and Green Chemistry Methodologies in Sulfonamide Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, are increasingly influencing synthetic strategies. Solvent-free synthesis is a key aspect of this, and several methods have been developed for the preparation of sulfonamides that align with these principles. sci-hub.se
One common solvent-free approach involves the direct reaction of a sulfonyl chloride with an amine at room temperature or with gentle heating, often in the presence of a solid-supported catalyst or a basic salt. sci-hub.se For the synthesis of this compound, this would entail mixing methanesulfonyl chloride and diphenylmethanamine, potentially with a solid base like sodium bicarbonate (NaHCO₃), and allowing the reaction to proceed without a solvent. sci-hub.se
Another green methodology utilizes water as a reaction medium, which is considered an environmentally benign solvent. mdpi.com The reaction of sulfonyl chlorides with amines can be carried out in an aqueous medium, often with a base to control the pH and facilitate the reaction. mdpi.com The product, being organic, often precipitates from the aqueous solution and can be isolated by simple filtration, reducing the need for organic solvent extraction. mdpi.com
Table 2: Green Chemistry Approaches to Sulfonamide Synthesis
| Method | Solvent | Base | Temperature | Key Advantage |
| Solvent-Free | None | Solid base (e.g., NaHCO₃) | Room Temperature/Gentle Heating | Avoids organic solvents, simple workup. sci-hub.se |
| Aqueous Synthesis | Water | Inorganic base (e.g., Na₂CO₃) | Room Temperature | Environmentally benign solvent, easy product isolation. mdpi.com |
These green approaches offer significant advantages in terms of reduced environmental impact and often lead to simplified purification procedures.
Chemo- and Regioselectivity Considerations in this compound Synthesis
Chemo- and regioselectivity are crucial considerations in organic synthesis, particularly when dealing with molecules possessing multiple reactive sites. In the synthesis of this compound, the primary concern is chemoselectivity.
The key reaction involves the formation of a sulfonamide bond between the sulfonyl group of methanesulfonyl chloride and the amino group of diphenylmethanamine. Methanesulfonyl chloride possesses a highly electrophilic sulfur atom, making it susceptible to nucleophilic attack. Diphenylmethanamine contains a primary amine, which is a potent nucleophile.
The desired reaction is the selective attack of the amine's nitrogen atom on the sulfur atom of the sulfonyl chloride, leading to the formation of the N-S bond of the sulfonamide. This reaction is generally highly chemoselective due to the high reactivity of the sulfonyl chloride towards the amine.
Potential side reactions are minimal under standard conditions. However, if other nucleophilic functional groups were present on either reactant, the chemoselectivity would become a more complex issue, potentially requiring the use of protecting groups to ensure the desired outcome. For the specific synthesis of this compound from methanesulfonyl chloride and diphenylmethanamine, regioselectivity is not a significant factor as the amine has only one site for sulfonylation.
Scalability and Process Optimization for Academic Synthesis
The scalability of a synthetic procedure is a critical factor, even in an academic research setting, as it determines the feasibility of producing sufficient quantities of a compound for further study. The process optimization for the synthesis of this compound in an academic lab would focus on maximizing yield, purity, and efficiency while minimizing cost and waste.
For a typical batch synthesis, optimization would involve a systematic variation of key reaction parameters:
Stoichiometry of Reactants: While a 1:1 molar ratio of methanesulfonyl chloride to diphenylmethanamine is theoretically required, a slight excess of one reactant, often the more volatile or less expensive one, may be used to drive the reaction to completion.
Choice of Base and Solvent: The selection of an appropriate base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃) and solvent (e.g., dichloromethane, tetrahydrofuran, or water) can significantly impact the reaction rate, yield, and ease of purification. ekb.eg
Reaction Temperature and Time: Optimizing the temperature and duration of the reaction is crucial. While some reactions proceed efficiently at room temperature, others may require cooling to control exothermicity or heating to increase the reaction rate. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
Purification Method: The choice of purification technique, such as recrystallization or column chromatography, will depend on the purity of the crude product and the desired final purity.
Table 3: Parameters for Optimization in Academic Scale Synthesis
| Parameter | Considerations | Typical Range/Options (Academic Scale) |
| Scale | Amount of product needed for research | 1-10 grams |
| Reactant Ratio | Drive reaction to completion, minimize waste | 1:1 to 1:1.2 (Amine:Sulfonyl Chloride) |
| Base | Neutralize HCl, catalyst | Triethylamine, Pyridine, K₂CO₃, NaHCO₃ |
| Solvent | Solubilize reactants, facilitate reaction | Dichloromethane, THF, Acetonitrile, Water |
| Temperature | Reaction rate, side reactions | 0 °C to Reflux |
| Purification | Isolate pure product | Recrystallization, Column Chromatography |
Flow chemistry offers a modern and highly scalable alternative to batch synthesis. acs.org Continuous flow reactors can provide excellent control over reaction parameters, leading to improved yields, safety, and the potential for straightforward scaling by extending the operation time. mdpi.com The optimization of a flow synthesis would involve adjusting flow rates, reactor temperature, and reagent concentrations.
Reaction Mechanisms and Reactivity of N Diphenylmethyl Methanesulfonamide
Mechanistic Investigations of N-Sulfonamide Bond Formation and Cleavage
The formation of the N-S bond in sulfonamides is a cornerstone of their synthesis. The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine. google.com For N-(diphenylmethyl)methanesulfonamide, this would involve the reaction of methanesulfonyl chloride with diphenylmethanamine.
The generally accepted mechanism for this reaction is a nucleophilic acyl substitution-type pathway. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride byproduct.
Cleavage of the N-S bond in sulfonamides can be achieved under various conditions, though it is generally a stable bond. Reductive cleavage is a common method, often employing reagents like sodium in liquid ammonia (B1221849) or other strong reducing agents. Electrochemical methods have also been developed for the cleavage of the N-S bond in sulfonamides. nist.gov Hydrolytic cleavage of the S-N bond can also occur, particularly under acidic conditions which protonate the nitrogen, making the sulfonyl group more susceptible to nucleophilic attack by water. nih.gov
In the synthesis of sulfonamides from sulfonyl chlorides and amines, a tetrahedral intermediate is proposed. The nucleophilic attack of the amine on the sulfonyl group forms a transient species where the sulfur atom is bonded to the incoming amine, the two oxygen atoms, the methyl group, and the chlorine atom. The subsequent collapse of this intermediate and expulsion of the chloride ion leads to the final sulfonamide product.
In transformations of sulfonamides, various intermediates can be generated depending on the reaction conditions. For instance, deprotonation of the sulfonamide nitrogen can generate a sulfonamidate anion, which is a potent nucleophile. Under oxidative conditions, N-sulfonyliminium ions can be formed, which are electrophilic intermediates. nist.gov
Specific kinetic data for reactions involving this compound are not available in the reviewed literature. In general, the rate of sulfonamide formation is dependent on several factors, including the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, the solvent, and the temperature. youtube.com For example, the reaction between N,N-dimethyl-p-toluidine and its electrogenerated radical cation has been studied, providing insights into the kinetics of reactions involving sulfonamide precursors. masterorganicchemistry.com However, direct kinetic studies on the formation or reactions of this compound itself have not been found.
Nucleophilic and Electrophilic Reactivity Profiles
The nitrogen atom in this compound is significantly less nucleophilic than the parent diphenylmethanamine. The strong electron-withdrawing effect of the methanesulfonyl group reduces the electron density on the nitrogen atom. However, the sulfonamide can be deprotonated by a strong base to form the corresponding anion. This resulting N-anion is a competent nucleophile and can participate in various reactions, such as alkylation.
The sulfur atom of the sulfonyl group in this compound is electrophilic and can be attacked by strong nucleophiles. The reactivity can be enhanced by using Lewis acids, which can coordinate to the oxygen atoms of the sulfonyl group, further increasing its electrophilicity. This activation strategy can facilitate the cleavage of the S-N bond.
Free Radical Pathways Involving Sulfonamide Derivatives
Free radical reactions involving sulfonamides can be initiated through various methods, including photochemically or by using radical initiators. youtube.com These reactions can lead to the formation of either sulfonamidyl radicals (centered on the nitrogen) or sulfonyl radicals (centered on the sulfur).
The formation of sulfonamidyl radicals can occur through hydrogen atom abstraction from the N-H bond of a primary or secondary sulfonamide. These radicals can then undergo a variety of transformations, including intramolecular cyclizations.
Sulfonyl radicals can be generated from sulfonamides, often through fragmentation pathways. These radicals are versatile intermediates in organic synthesis and can participate in addition reactions to alkenes and alkynes. While the potential for this compound to participate in such reactions exists, specific studies demonstrating these pathways for this compound have not been identified. The diphenylmethyl moiety itself can form a stable radical (the diphenylmethyl radical), which could influence the free radical chemistry of the entire molecule. nist.gov
Transformational Chemistry of this compound
The transformational chemistry of this compound is centered around the reactivity of the sulfonamide functional group and the influence of the bulky N-(diphenylmethyl) substituent.
Derivatization Strategies and Functional Group Interconversions
The derivatization of this compound can be approached through modifications of the sulfonamide nitrogen or the aromatic rings of the diphenylmethyl group. The sulfonamide moiety, while generally stable, can undergo a variety of transformations.
One common strategy for the derivatization of sulfonamides involves N-alkylation or N-arylation. However, given that the nitrogen in this compound is already substituted, further direct alkylation is not feasible. Instead, derivatization primarily focuses on reactions that modify the existing structure. For instance, the sulfonamide group can be a precursor to other functional groups. While challenging, reductive cleavage of the N-S bond can yield the corresponding amine, diphenylmethanamine, and a derivative of methanesulfonic acid.
Functional group interconversions can also be achieved on the phenyl rings of the diphenylmethyl group through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the alkyl substituent would favor substitution at the ortho and para positions of the phenyl rings.
A significant derivatization strategy for primary sulfonamides involves their conversion into N-sulfonylimines, which can then act as electrophiles in various reactions. researchgate.net Although this compound is a secondary sulfonamide, related strategies involving activation of the sulfonamide are conceivable. For example, N-substituted sulfonamides can be synthesized by coupling amines with appropriate sulfonyl chlorides. nih.gov This suggests that variations of the diphenylmethyl group or the methanesulfonyl group could be introduced to create a library of related compounds. The synthesis of novel 1-benzhydryl-piperazine sulfonamide derivatives highlights the utility of the benzhydryl moiety in building complex molecular architectures. nih.gov
Recent methodologies have demonstrated the functionalization of primary sulfonamides via pyrylium (B1242799) salts to form sulfonyl chlorides, which are versatile intermediates. researchgate.net While not directly applicable to a secondary sulfonamide, this points towards the ongoing development of methods to activate the sulfonamide group for further transformations. The synthesis of N-alkyl sulfonamides derived from polycyclic hydrocarbons using a nitrogen-centered radical approach also presents a modern strategy for creating complex sulfonamide derivatives. okstate.edu
| Derivatization Strategy | Reagents/Conditions | Potential Product Type | Reference |
| Reductive N-S Cleavage | Strong reducing agents (e.g., LiAlH4) | Diphenylmethanamine | youtube.com, youtube.com |
| Electrophilic Aromatic Substitution | HNO3/H2SO4, Br2/FeBr3, RCOCl/AlCl3 | Substituted aromatic derivatives | General knowledge |
| Analogy to Primary Sulfonamide Activation | Pyrylium salts (on a primary analogue) | N-Sulfonylpyridinium salt | researchgate.net |
| Synthesis of Analogues | Substituted benzhydrylamines + Methanesulfonyl chloride | Varied N-aryl sulfonamides | nih.gov, nih.gov |
Applications in Stereoselective Transformations
The bulky N-(diphenylmethyl) group, also known as the benzhydryl group, can exert significant steric influence in chemical reactions, making this compound a potential candidate for use in stereoselective transformations. The chiral environment created by the non-planar arrangement of the two phenyl groups can direct the approach of reagents to a prochiral center, either within the molecule itself or in a substrate that coordinates to it.
While specific examples detailing the use of this compound as a chiral auxiliary or catalyst are not prevalent in the searched literature, the principles of stereoselective synthesis suggest its potential. For instance, metal complexes incorporating sulfonamide ligands are used in asymmetric catalysis. The N-(diphenylmethyl) group could serve as a chiral ligand to create a stereochemically defined environment around a metal center.
In a related context, the stereoselective synthesis of a novel α,β-unsaturated imine-benzodiazepine was achieved through a condensation reaction where the stereochemistry of the product was confirmed by X-ray analysis, demonstrating that such reactions can be highly stereoselective. nih.gov This highlights the potential for achieving high stereoselectivity in reactions involving complex nitrogen-containing compounds. The synthesis of o-quinodimethane atropisomers and their stereospecific Diels-Alder reactions also underscore the importance of sterically demanding groups in controlling the stereochemical outcome of reactions, even at elevated temperatures. rsc.org
The preparation of β,γ-unsaturated amides from unactivated alkenes has shown that the nature of the N-substituent can influence stereoselectivity. nih.gov It is plausible that the N-(diphenylmethyl) group could be employed to enhance the stereoselectivity of similar transformations.
Reactivity as a Michael Acceptor or Dienophile
The reactivity of this compound as a Michael acceptor or dienophile is not its most prominent chemical feature. Typically, Michael acceptors are α,β-unsaturated carbonyl compounds or their analogues, which this compound is not. nih.gov Similarly, dienophiles in Diels-Alder reactions usually contain one or more electron-withdrawing groups attached to a double or triple bond.
However, N-substituted sulfonamides can be induced to participate in Michael-type reactions under certain conditions. For example, O-substituted N-oxy arylsulfonamides have been shown to undergo aza-Michael reactions with α,β-unsaturated olefins in the presence of a base. semanticscholar.orgresearchgate.net The reaction proceeds through the formation of a nitrogen-centered anion which then acts as the nucleophile.
| Reactant 1 | Reactant 2 (Michael Acceptor) | Base | Product Type | Yield (%) | Reference |
| N-benzyloxybenzenesulfonamide | Methyl acrylate | NaH | Aza-Michael adduct | 74 | researchgate.net |
| N-benzyloxybenzenesulfonamide | Methyl vinyl ketone | NaH | Aza-Michael adduct | 52 | researchgate.net |
| N-benzyloxybenzenesulfonamide | Phenyl vinyl sulfone | NaH | Aza-Michael adduct | 96 | researchgate.net |
In a different context, isatin (B1672199) sulfonamide analogues containing a Michael acceptor moiety have been synthesized and evaluated as enzyme inhibitors. nih.govacs.org This demonstrates that the sulfonamide framework can be incorporated into molecules designed to have Michael acceptor reactivity. While this compound itself is not a Michael acceptor, it could be chemically modified to incorporate such a reactive group.
Influence of Solvent and Temperature on Reaction Mechanisms and Selectivity
Solvent and temperature are critical parameters that can significantly influence the reaction mechanisms and selectivity of transformations involving this compound. The solubility of sulfonamides, and thus their reactivity, is highly dependent on the solvent system. researchgate.net
The choice of solvent can affect the rate and outcome of a reaction by stabilizing or destabilizing reactants, transition states, and products. For instance, in reactions involving charged intermediates, polar solvents are generally preferred. The solubility of pharmaceutical compounds, including those with sulfonamide groups, has been shown to vary significantly with the solvent and temperature, which in turn affects thermodynamic properties of dissolution like Gibbs energy, enthalpy, and entropy. nih.gov
Temperature has a profound effect on both reaction rate and selectivity. Generally, increasing the temperature increases the reaction rate. However, for reactions with competing pathways that have different activation energies, temperature can be used to control the product distribution. For example, in a study on the binding of sulfonamides to carbonic anhydrase, the equilibrium dissociation constant (Ki) was observed to increase with increasing temperature, indicating that the binding is an exothermic process. nih.gov This was largely attributed to a faster rate of dissociation at higher temperatures.
In the context of synthetic reactions, an NBS-mediated reaction of sulfonamides with formamides showed that the yield of the reaction decreased when the temperature was lowered from 100°C to 80°C. researchgate.net This illustrates the direct impact of temperature on the efficiency of this particular transformation.
The following table summarizes the general effects of solvent and temperature on chemical reactions relevant to the chemistry of this compound:
| Parameter | Influence on Reaction | General Outcome | Reference |
| Solvent Polarity | Affects solubility of reactants and stability of charged intermediates/transition states. | Polar solvents can enhance rates of reactions involving polar species. | nih.gov |
| Temperature | Affects reaction rate (Arrhenius equation) and can influence selectivity between competing pathways. | Higher temperature generally increases reaction rate but may decrease selectivity. | nih.gov, researchgate.net |
| Solvent Type | Can participate in the reaction or form hydrogen bonds, altering reactivity. | Protic vs. aprotic solvents can lead to different reaction outcomes. | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of N Diphenylmethyl Methanesulfonamide
X-ray Crystallography:This powerful technique provides definitive information about the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions.
Analysis of Crystal Packing and Hydrogen Bonding Networks (e.g., Hirshfeld Surface Analysis)
The three-dimensional arrangement of molecules in the crystalline state, known as crystal packing, is governed by a network of intermolecular interactions. In the case of N-(diphenylmethyl)methanesulfonamide, hydrogen bonds are expected to play a pivotal role in dictating the supramolecular architecture. The sulfonamide group (-SO₂NH-) provides a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygen atoms), facilitating the formation of robust intermolecular connections.
A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis . This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule is dominant over the sum of electron densities from all other molecules.
Table 1: Typical Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of a Representative Sulfonamide.
| Contact Type | Percentage Contribution (%) |
| H···H | 45 - 55 |
| O···H/H···O | 20 - 30 |
| C···H/H···C | 10 - 20 |
| Other | < 10 |
Note: This table represents typical values for sulfonamides and is for illustrative purposes.
Computational and Theoretical Chemistry Investigations of N Diphenylmethyl Methanesulfonamide
Applications of Machine Learning in Predicting Reactivity and Properties
The intersection of computational chemistry and machine learning (ML) has opened new avenues for the high-throughput screening and prediction of molecular properties and reactivity, offering a significant acceleration over traditional experimental and purely computational methods. researchgate.netnih.govneurips.cc For N-(diphenylmethyl)methanesulfonamide, while specific ML studies are not yet prevalent in the literature, the established methodologies provide a clear framework for how such investigations could be structured. These approaches typically leverage descriptors derived from quantum mechanics and cheminformatics to build predictive models. nih.gov
Machine learning models are poised to create a transformative impact on the chemical sciences by dramatically accelerating computational algorithms and amplifying the insights available from computational chemistry methods. semanticscholar.org For a molecule like this compound, ML could be instrumental in predicting a range of properties, from fundamental physicochemical characteristics to complex reactivity patterns.
Predictive Modeling Workflow
A typical machine learning workflow for predicting the reactivity and properties of this compound would involve several key stages:
Data Acquisition and Representation: A dataset of molecules with known properties and reactivities would be assembled. For each molecule, a set of numerical descriptors is generated. These can range from simple 2D structural fingerprints to more complex 3D descriptors derived from quantum chemical calculations. researchgate.netacs.orgchemrxiv.org
Model Training: A machine learning algorithm, such as a neural network, is trained on this dataset. nih.govsemanticscholar.orgacs.org The model learns the complex relationships between the molecular descriptors and the target property or reactivity.
Model Validation and Prediction: The trained model's predictive power is assessed on a separate test set of molecules not used during training. Once validated, the model can be used to predict the properties and reactivity of new, uncharacterized molecules like derivatives of this compound.
Quantum Chemical Descriptors in Machine Learning
The accuracy of ML predictions is heavily dependent on the quality of the input descriptors. chemrxiv.org Quantum chemical (QC) descriptors, which are calculated using methods like Density Functional Theory (DFT), can provide a more physically meaningful representation of a molecule's electronic structure compared to simpler topological descriptors. researchgate.netchemrxiv.org For this compound, a variety of QC descriptors could be calculated and used to train ML models.
| Descriptor | Hypothetical Value | Description |
|---|---|---|
| HOMO Energy (eV) | -6.85 | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
| LUMO Energy (eV) | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 6.60 | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | 3.45 | Measure of the overall polarity of the molecule. |
| Mulliken Atomic Charge on N | -0.58 | Partial charge on the nitrogen atom, indicating potential nucleophilicity. |
| Mulliken Atomic Charge on S | +1.20 | Partial charge on the sulfur atom, indicating potential electrophilicity. |
Predicting Reactivity and Properties
Once trained on a suitable dataset, an ML model could be used to predict various properties and the reactivity of this compound and its analogs. This could include predicting sites of electrophilic or nucleophilic attack, reaction barriers, or the likelihood of a particular reaction occurring under specific conditions. nih.govneurips.cc
For instance, a neural network could be trained to predict the activation energy for a specific reaction type involving the sulfonyl group or the diphenylmethyl moiety. oup.com The input to this model would be the quantum chemical descriptors of the reactants, and the output would be the predicted activation energy.
| Derivative of this compound | Predicted Activation Energy (kcal/mol) for a Hypothetical Reaction | Predicted Solubility (logS) | Model Accuracy (R²) |
|---|---|---|---|
| Parent Compound | 25.3 | -3.5 | 0.92 |
| 4-nitro derivative | 28.1 | -3.8 | 0.91 |
| 4-methoxy derivative | 23.5 | -3.2 | 0.93 |
| 4,4'-dinitro derivative | 30.5 | -4.2 | 0.90 |
| 4,4'-dimethoxy derivative | 21.8 | -2.9 | 0.94 |
The development of such predictive models holds the promise of accelerating the discovery of new molecules with desired properties and providing deeper insights into the underlying principles governing chemical reactivity. appliedclinicaltrialsonline.com
Role in Advanced Organic Synthesis and Materials Science Non Clinical Applications
N-(diphenylmethyl)methanesulfonamide as a Versatile Synthetic Building Block
A synthetic building block is a molecule that can be incorporated into a larger structure, often bringing with it a specific set of functionalities and structural motifs. nih.gov The architecture of this compound makes it a potentially versatile building block for constructing complex molecular frameworks.
While specific examples detailing the use of this compound as a precursor are not widespread in literature, its structure aligns with this synthetic strategy. The compound can be viewed as a protected form of diphenylmethylamine. Following an N-alkylation step, the diphenylmethyl group can be cleaved to reveal a new secondary amine, making the parent compound a useful precursor for introducing a sterically demanding substituent or for sequences where other amine protecting groups are unsuitable. For instance, related N-benzylsulfonamides are employed in reductive condensation reactions to generate α-amino ester derivatives, highlighting the utility of this class of compounds as precursors. orgsyn.org
The construction of complex molecular architectures is a central goal of modern organic chemistry, often requiring innovative strategies and intermediates that offer a balance of stability and reactivity. bioengineer.orgnih.gov this compound serves as a potential intermediate for such syntheses. Its stability under a range of reaction conditions allows for chemical modifications at other parts of a molecule without disturbing the sulfonamide core. orgsyn.org
The diphenylmethyl group itself is a significant structural motif. Upon deprotonation of the sulfonamide, the resulting anion could be used in reactions to forge new carbon-nitrogen bonds, incorporating the bulky benzhydryl moiety into a more complex structure. wikipedia.org The ability to subsequently cleave this group adds another layer of synthetic utility, revealing a primary methanesulfonamide (B31651) that could undergo further transformations. This "protect-functionalize-deprotect" sequence is a cornerstone of building molecular complexity. nih.gov
Applications in Ligand Design and Catalysis
The methanesulfonamide functional group can play a direct role in catalytic processes. Research has shown that methanesulfonamide can act as a general acid catalyst and a co-solvent in important transformations like the Sharpless asymmetric dihydroxylation. nih.govorganic-chemistry.org It facilitates the reaction by protonating intermediate osmate esters and aiding in phase transfer, thereby accelerating the reaction rate for certain substrates. rsc.orgacs.org
Table 1: Role of Methanesulfonamide in Sharpless Asymmetric Dihydroxylation
| Role | Mechanism | Effect on Reaction | Substrate Type | Citation |
| General Acid Catalyst | Protonates electron-rich intermediate osmate esters during the hydrolysis step. | Accelerates reaction. | Conjugated aromatic olefins | nih.gov, organic-chemistry.org |
| Cosolvent | Aids in the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase. | Accelerates reaction. | Long-chain, nonterminal aliphatic olefins | rsc.org, acs.org |
While the catalytic activity is associated with the parent methanesulfonamide, the N-(diphenylmethyl) substituent introduces possibilities in ligand design. The two phenyl rings of the diphenylmethyl group create a defined, sterically hindered three-dimensional space. If this compound or a derivative were coordinated to a metal center, this steric bulk could influence the stereochemical outcome of a catalytic reaction by controlling the orientation of the substrate in the metal's coordination sphere. nih.gov The design of such chiral ligands is fundamental to asymmetric catalysis, and the rigid, bulky framework offered by the diphenylmethyl group makes it an intriguing, though underexplored, candidate for this purpose.
Development of Novel Protecting Group Strategies Utilizing Sulfonamide Functionality
One of the most established roles for the sulfonamide group in organic synthesis is as a protecting group for amines. libretexts.orgmasterorganicchemistry.com Amines are nucleophilic and basic, and these properties often need to be masked during a synthetic sequence to prevent unwanted side reactions. youtube.com Conversion of an amine to a sulfonamide significantly reduces its nucleophilicity and basicity because the nitrogen lone pair is delocalized by the powerful electron-withdrawing sulfonyl group. chem-station.comyoutube.com
Sulfonamides are known for their exceptional stability to a wide range of reaction conditions, including strongly acidic and basic media, which makes them very robust protecting groups. chem-station.comorgsyn.org However, this stability can also make their removal (deprotection) challenging, often requiring harsh reductive or acidic conditions. nih.gov The choice of the substituent on the nitrogen atom is crucial for tuning the properties and cleavage conditions of the sulfonamide protecting group.
The N-(diphenylmethyl) group in this compound offers a distinct profile. The diphenylmethyl (or benzhydryl) group is known in its own right as a protecting group, particularly for alcohols, and is typically cleaved under acidic conditions or via hydrogenolysis. nih.gov Its large steric profile can also direct the stereochemical course of nearby reactions. When combined with a methanesulfonamide, it would create a highly robust protecting group that can be removed under conditions that may be orthogonal to other common sulfonamide groups like tosyl (Ts) or nosyl (Ns). nih.gov
Table 2: Comparison of Common Sulfonamide-Based Amine Protecting Groups
Contribution to the Synthesis of Advanced Materials Precursors
The synthesis of advanced materials requires precursors with high purity, stability, and specific functional handles for polymerization or functionalization. nih.gov Sulfonamides are explored as components in functional polymers and materials due to their chemical robustness, defined geometry, and ability to engage in hydrogen bonding. ucl.ac.uk
This compound can be considered a precursor for advanced materials for two main reasons. First, the inherent stability of the methanesulfonamide group ensures that the molecule can withstand the conditions often required for polymerization or material processing. thieme-connect.com Second, the diphenylmethyl moiety is a key component in certain classes of functional materials. For example, molecules containing multiple phenyl groups, such as those derived from diphenylmethane, are used in the synthesis of luminogens that exhibit aggregation-induced emission (AIE), a property valuable for sensors and organic light-emitting diodes (OLEDs). chemicalbook.com Therefore, this compound could serve as a monomer or precursor to introduce the diphenylmethyl unit into a polymer backbone or as a side chain, potentially imparting useful photophysical or structural properties to the final material.
Design of Molecular Switches and Functional Materials based on Conformational Control
A molecular switch is a molecule that can be reversibly shifted between two or more stable states by an external stimulus, such as light, pH, or temperature. wikipedia.orgnih.gov This switching action is often the result of a significant change in molecular conformation. scitechdaily.com Conformational control is a powerful strategy in the design of functional molecules, from drugs to materials. nih.gov
Future Research Trajectories and Emerging Trends
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of sulfonamides, a cornerstone of pharmaceutical chemistry, is undergoing a green revolution. researchgate.net Future research will increasingly prioritize the development of environmentally benign and efficient methods for producing N-(diphenylmethyl)methanesulfonamide and related structures. Key trends include the move away from hazardous solvents, corrosive reagents, and expensive metal catalysts that have characterized traditional approaches. ias.ac.inresearchgate.net
| Synthetic Strategy | Key Features | Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis combining multiple reactants. | Increased efficiency, reduced waste, simplified purification. scitechdaily.com |
| Metal- and Halogen-Free Catalysis | Avoids the use of toxic and expensive heavy metals and corrosive halogens. | Lower toxicity, cost-effectiveness, environmental friendliness. ias.ac.in |
| Green Solvents | Utilization of water or other non-toxic, biodegradable solvents. | Reduced environmental pollution, enhanced safety. researchgate.net |
| Photocatalysis | Uses light to drive chemical reactions, often without transition metals. | Mild reaction conditions, high selectivity, access to novel reactivity. rsc.org |
| By-product Valorization | Utilizes by-products from one reaction step as reagents in a subsequent step. | Improved atom economy, reduced waste. researchgate.net |
Advanced Mechanistic Elucidation using Cutting-Edge Spectroscopic Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. Future research will leverage a powerful combination of advanced spectroscopic techniques and computational chemistry to unravel the intricate details of sulfonamide formation and reactivity.
Techniques such as tandem mass spectrometry (MS/MS) and solid-state Raman spectroscopy are being used for the identification and quantitative determination of sulfonamides and their intermediates. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural characterization of synthesized compounds. asianpubs.orgresearchgate.net
Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for exploring reaction pathways that are difficult to elucidate experimentally. researchgate.net DFT calculations can model transition states, determine reaction energies, and predict the most likely mechanisms, such as H-atom transfer (HAT) or direct addition (DA) pathways in oxidation reactions. researchgate.net This theoretical insight, when combined with experimental data from techniques like pulse radiolysis, provides a comprehensive picture of the reaction dynamics, including the formation of transient species like cyclohexadienyl radicals. researchgate.net Such studies are crucial for understanding degradation pathways and for designing more stable and effective molecules. researchgate.net
| Technique | Application in Sulfonamide Research | Insights Gained |
| Tandem Mass Spectrometry (MS/MS) | Identification and structural analysis of reaction products and intermediates. | Molecular weight, fragmentation patterns, confirmation of structure. nih.gov |
| Raman Spectroscopy | Quantitative analysis of solid-state mixtures and monitoring of reactions. | Detection limits, accuracy, information on lattice vibrations and H-bonding. nih.gov |
| NMR Spectroscopy | Elucidation of molecular structure in solution. | Chemical shifts, coupling constants, stereochemistry. asianpubs.orgresearchgate.net |
| Density Functional Theory (DFT) | Computational modeling of reaction pathways and molecular properties. | Transition state energies, reaction mechanisms (e.g., HAT, DA), electronic structure. researchgate.net |
| Pulse Radiolysis | Study of initial reactions involving radical species. | Observation of transient intermediates like cyclohexadienyl radicals. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization
Design of this compound-based Scaffolds for Non-Linear Optical (NLO) Properties or Other Physical Applications
While sulfonamides are primarily known for their biological activity, their versatile electronic and structural properties make them attractive candidates for materials science applications. nih.govresearchgate.net A promising future direction is the design of this compound-based scaffolds for non-linear optical (NLO) materials. NLO materials are crucial for a range of advanced technologies, including optical data processing, telecommunications, and photonics. nih.govjhuapl.edu
The development of NLO materials often involves creating "push-pull" molecules with electron-donating and electron-withdrawing groups, a molecular architecture that can be readily incorporated into sulfonamide derivatives. nih.gov The inherent asymmetry and electronic characteristics of certain organic molecules can lead to significant NLO effects. jhuapl.edu Researchers are using computational methods to predict the hyperpolarizability of new designs, a key parameter for NLO activity. nih.gov Studies have shown that the crystalline environment can significantly enhance the NLO properties of molecules, highlighting the importance of crystal engineering in this field. nih.gov By strategically modifying the diphenylmethyl and methanesulfonyl moieties of the core structure, it may be possible to tune the electronic properties and create novel materials with superior third-order nonlinear susceptibility, potentially exceeding that of known materials like chalcone (B49325) derivatives. nih.gov
| Application Area | Desired Property | Role of Sulfonamide Scaffold |
| Non-Linear Optics (NLO) | High hyperpolarizability (β), large third-order nonlinear susceptibility (χ³). | Acts as a versatile framework for creating asymmetric "push-pull" electronic systems. nih.gov |
| Optical Switching | Intensity-dependent refractive index. | The molecular structure can be engineered to interact with light, enabling optical logic. jhuapl.edu |
| Optical Limiting | Strong nonlinear absorption. | Protects sensitive optical sensors from high-intensity laser damage. researchgate.net |
Potential for Derivatization in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which explores the chemistry "beyond the molecule," focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding. nwhitegroup.com The this compound scaffold is an excellent candidate for exploration in this field due to the presence of hydrogen bond donors (N-H) and acceptors (S=O).
Future research will likely involve the derivatization of this compound to introduce additional functional groups that can direct self-assembly into specific architectures, such as sheets, helices, or complex networks. mdpi.comnih.gov For example, the introduction of carboxylic acid or pyridine (B92270) groups could facilitate the formation of robust hydrogen-bonded assemblies. nih.gov
The study of these supramolecular structures is critical, as the arrangement of molecules in the solid state can profoundly influence their bulk properties, including solubility, stability, and even biological activity. X-ray diffraction is a key technique for establishing the three-dimensional structure of these assemblies, revealing intricate patterns of intermolecular interactions, such as NH∙∙∙O=S contacts. mdpi.comnih.gov Understanding and controlling these interactions is fundamental to the field of crystal engineering, with the ultimate goal of designing materials with tailored properties from the molecular level up.
Q & A
Q. What are the standard synthetic routes for N-(diphenylmethyl)methanesulfonamide, and how are reaction conditions optimized?
this compound is typically synthesized via nucleophilic substitution between methanesulfonyl chloride and diphenylmethylamine. Key steps include:
- Methylation : Use of methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to promote sulfonamide bond formation .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .
- Optimization : Reaction temperature (60–80°C), pH (neutral to slightly basic), and stoichiometric ratios are critical for yields >80% .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with sulfonamide protons appearing as singlets (δ 3.1–3.3 ppm) and aromatic protons as multiplet signals (δ 7.2–7.5 ppm) .
- HPLC/MS : Used for purity assessment (>98%) and molecular weight verification (MW: 291.37 g/mol) .
- X-ray Crystallography : Resolves molecular geometry, including dihedral angles between phenyl rings and sulfonamide groups .
Q. What preliminary biological screening methods are applied to this compound?
- Enzyme Inhibition Assays : Tested against cyclooxygenase (COX) or carbonic anhydrase isoforms via spectrophotometric methods .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control electrophilic substitution on diphenylmethyl moieties .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing frontier molecular orbitals (FMOs) .
- Protecting Groups : Temporarily block reactive amines during functionalization steps to avoid side reactions .
Q. What computational strategies elucidate the electronic properties of this compound?
- DFT Studies : Optimize geometry and calculate HOMO-LUMO gaps (e.g., ~5.2 eV) to predict redox behavior .
- UV/Vis Simulations : Time-dependent DFT (TD-DFT) correlates experimental λ_max with electronic transitions, such as π→π* or n→π* .
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to assess stability under physiological conditions .
Q. How does crystallographic data resolve contradictions in proposed molecular conformations?
Single-crystal X-ray diffraction reveals:
- Packing Arrangements : Antiparallel stacking along the c-axis, with sulfonyl oxygen atoms alternating orientations .
- Intermolecular Interactions : Hydrogen bonds between sulfonamide NH and adjacent phenyl rings (distance: 2.8–3.0 Å) .
This data validates theoretical models and corrects erroneous NMR-based conformational predictions .
Q. What methodologies resolve spectral discrepancies in structurally similar sulfonamides?
- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic signals in crowded regions .
- Isotopic Labeling : ¹⁵N or ¹³C labeling tracks sulfonamide nitrogen environments in complex mixtures .
- Vibrational Spectroscopy : IR peaks at 1150 cm⁻¹ (S=O asymmetric stretch) and 1320 cm⁻¹ (S-N stretch) confirm sulfonamide identity .
Q. How are structure-activity relationships (SARs) systematically investigated for this compound?
- Derivative Libraries : Synthesize analogs with substituents (e.g., -F, -NO₂) at para/meta positions to assess bioactivity trends .
- QSAR Modeling : Use logP, polar surface area, and Hammett constants to correlate chemical features with COX-2 inhibition (R² > 0.85) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (diphenyl groups) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
